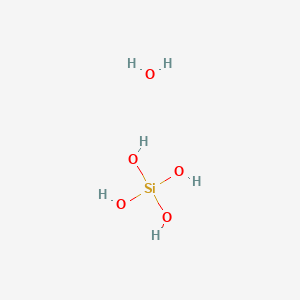
Silicic acid;hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Silicic acid;hydrate can be synthesized through the reaction of silicon tetrachloride with water, resulting in the formation of silicic acid and hydrochloric acid. The reaction is as follows: [ \text{SiCl}_4 + 4 \text{H}_2\text{O} \rightarrow \text{Si(OH)}_4 + 4 \text{HCl} ]
Another method involves the hydrolysis of tetraethyl orthosilicate (TEOS) in the presence of water and a catalyst, typically an acid or base . The reaction conditions include controlled temperature and pH to ensure the formation of silicic acid.
Industrial Production Methods
Industrial production of this compound often involves the extraction of silica from natural sources such as quartz sand. The silica is then treated with sodium hydroxide to form sodium silicate, which is subsequently acidified to produce silicic acid . This process is conducted at high temperatures to ensure the complete conversion of silica to silicic acid.
Analyse Des Réactions Chimiques
Types of Reactions
Silicic acid;hydrate undergoes various chemical reactions, including:
Polymerization: Silicic acid molecules readily condense to form polymeric chains, rings, sheets, or three-dimensional networks.
Dehydration: Upon heating, silicic acid dehydrates to form silica gel, a hard translucent substance with atomic-scale pores.
Reaction with Molybdate: Silicic acid reacts with molybdate anions to form yellow silicomolybdate complexes, which are used to titrate the silicon content in water solutions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide), and molybdate anions. Reaction conditions typically involve controlled temperature and pH to ensure the desired product formation.
Major Products Formed
The major products formed from reactions involving this compound include silica gel, silicomolybdate complexes, and various polymeric forms of silicic acid .
Applications De Recherche Scientifique
Silicic acid;hydrate has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of silicic acid;hydrate involves its ability to polymerize and form various structures, including chains, rings, and networks. These structures interact with molecular targets such as proteins and enzymes, influencing biological processes and material properties . In drug delivery, silicic acid nanoparticles can encapsulate drugs and release them in a controlled manner, enhancing therapeutic efficacy .
Comparaison Avec Des Composés Similaires
Silicic acid;hydrate can be compared with other similar compounds such as:
Calcium Silicate Hydrate: Used in cement and concrete, known for its binding properties.
Metasilicic Acid: Another form of silicic acid with the formula H₂SiO₃, known for its polymeric structures.
Disilicic Acid: A compound with the formula H₂Si₂O₅, forming complex polymers.
This compound is unique due to its ability to form a wide range of polymeric structures and its role in both biological and industrial applications.
Propriétés
Formule moléculaire |
H6O5Si |
|---|---|
Poids moléculaire |
114.13 g/mol |
Nom IUPAC |
silicic acid;hydrate |
InChI |
InChI=1S/H4O4Si.H2O/c1-5(2,3)4;/h1-4H;1H2 |
Clé InChI |
NGHMEZWZOZEZOH-UHFFFAOYSA-N |
SMILES canonique |
O.O[Si](O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{[3-Hydroxy-2-(3-hydroxyphenyl)propanoyl]oxy}-8-methyl-8-(propan-2-yl)-8-azoniabicyclo[3.2.1]octane](/img/structure/B14759395.png)


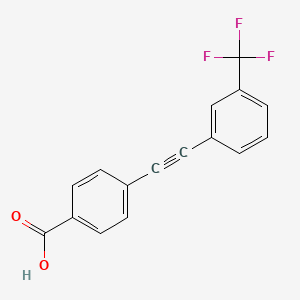
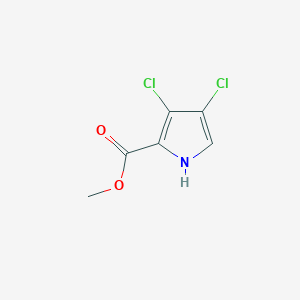




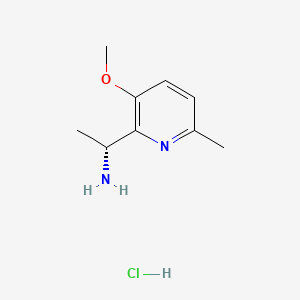

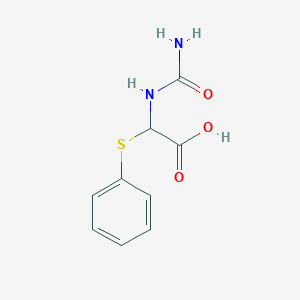
![1,5-Dioxaspiro[5.11]heptadecane](/img/structure/B14759466.png)

